Aflatoxin B1

Descripción general

Descripción

La aflatoxina B1 es una potente micotoxina producida por los hongos Aspergillus flavus y Aspergillus parasiticus. Se considera la aflatoxina más tóxica y está altamente implicada en el carcinoma hepatocelular en humanos . La aflatoxina B1 es un contaminante común en varios alimentos, incluidos los cacahuetes, la harina de algodón, el maíz y otros cereales, así como en los piensos animales . Es conocida por sus propiedades cancerígenas, mutagénicas, teratogénicas e inmunosupresoras .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La aflatoxina B1 se sintetiza naturalmente por especies de Aspergillus en condiciones favorables, como altas temperaturas y humedad . La biosíntesis implica una vía compleja que comienza con unidades de acetato, lo que lleva a la formación de una estructura de policétido que sufre varias modificaciones enzimáticas para producir aflatoxina B1 .

Métodos de producción industrial: La producción industrial de aflatoxina B1 no suele perseguirse debido a su naturaleza tóxica. su detección y cuantificación en alimentos y piensos es crucial. Se utilizan comúnmente métodos como la cromatografía en capa fina, la cromatografía líquida de alto rendimiento, la espectrometría de masas y el ensayo inmunoenzimático para este fin .

Análisis De Reacciones Químicas

Metabolic Activation and DNA Adduction

AFB₁ requires metabolic activation to exert genotoxicity. Cytochrome P450 enzymes oxidize AFB₁ to the highly reactive AFB₁-8,9-exo-epoxide , which intercalates into DNA and forms covalent adducts with guanine residues .

Key Reaction Steps:

-

Epoxidation : Conversion of AFB₁ to AFB₁-8,9-exo-epoxide via cytochrome P450 3A4 .

-

DNA Adduction : The exo-epoxide reacts with the N7 atom of guanine via an S<sub>N</sub>2 mechanism, forming 8,9-dihydro-8-(N7-guanyl)-9-hydroxy-AFB₁ (AFB₁-N7-Gua) .

-

Hydrolysis : The epoxide hydrolyzes rapidly in water (rate: 0.6 s⁻¹ at 25°C) but reacts faster with DNA (35 s⁻¹) .

DNA Interaction Parameters:

| Parameter | Value | Source |

|---|---|---|

| DNA binding affinity (K<sub>d</sub>) | 1.4 mM monomer equivalents | |

| Adduct formation rate | 35 s⁻¹ | |

| Hydrolysis acceleration | 0.23 s⁻¹ (pH 6.2 with DNA) |

Degradation Pathways

AFB₁ undergoes enzymatic, microbial, and physical degradation, reducing its bioavailability and toxicity.

Enzymatic Degradation

-

Lignolytic phenoloxidase from Trametes hirsuta degrades 77.9% of AFB₁ without requiring H<sub>2</sub>O<sub>2</sub> .

-

Aspergillus niger RAF106 intracellular extracts degrade 83.64% of AFB₁ in 72 hours .

Ultrasound Degradation

Power ultrasound (80 min exposure) degrades 85.1% of AFB₁ via radical-mediated pathways :

-

Primary pathway : H- and OH- radicals disrupt the C8=C9 double bond in the furan ring.

-

Secondary pathway : H<sub>2</sub>O<sub>2</sub> oxidizes the lactone ring and methoxy group.

Degradation Products from Ultrasound :

| Product Formula | m/z | Structural Modification |

|---|---|---|

| C₁₆H₁₁O₆ | 299.0546 | Loss of CH₃ from methoxy group |

| C₁₆H₁₃O₇ | 317.0652 | Hydration of C8=C9 double bond |

| C₁₅H₁₁O₅ | 271.0598 | Methanol loss from lactone ring |

Computational Insights

Density functional theory (DFT) and molecular docking reveal:

-

Bond reactivity : The C2–C3 bond (bond order: 1.84) is critical for epoxidation and hydroxylation .

-

Atomic charges : C3 in AFB₁ carries a charge of −0.20, shifting to near-zero in AFB₁-epoxide .

-

DNA interaction : AFB₁-epoxide intercalates preferentially into DNA grooves, stabilized by π-π stacking .

Key Computational Findings :

| Property | AFB₁ | AFB₁-Epoxide |

|---|---|---|

| C2–C3 bond order | 1.84 | 1.12 |

| HOMO (eV) | −6.2 | −5.8 |

| LUMO (eV) | −1.9 | −2.3 |

Toxicological Implications

-

Mutagenicity : The AGG→AGT transversion in codon 249 of the TP53 gene is a hallmark of AFB₁-induced hepatocellular carcinoma .

-

Synergy with HBV : AFB₁ adducts synergize with hepatitis B virus to accelerate liver carcinogenesis .

Remediation Strategies

| Method | Efficiency | Mechanism | Reference |

|---|---|---|---|

| Microbial enzymes | 77.9–83.6% | Oxidative cleavage of AFB₁ | |

| Ultrasound | 85.1% | Radical-mediated degradation | |

| Clay adsorption | N/A | AFB₁ sequestration via ion exchange |

This synthesis integrates mechanistic data, degradation pathways, and computational models to elucidate AFB₁'s reactivity, providing a foundation for detoxification strategies.

Aplicaciones Científicas De Investigación

Health Risk Assessment

Toxicological Studies

AFB1 is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC). Studies have demonstrated its mutagenic properties and its association with liver cancer, particularly in regions where dietary exposure is prevalent. For instance, a systematic review highlighted that AFB1 exposure is linked to growth impairment in children, showing negative associations with weight-for-age (WAZ) and height-for-age (HAZ) z-scores . This underscores the importance of monitoring AFB1 levels in food products to mitigate health risks.

Case Study: AFB1 and Liver Injury

A recent case study utilized network toxicology and molecular docking to explore AFB1's hepatotoxicity. The study identified 156 potential targets associated with liver injury from AFB1 exposure, refining these to 23 core targets involved in cancer-related pathways . Such insights are critical for developing therapeutic strategies against AFB1-induced toxicity.

Food Safety and Regulation

Contamination Monitoring

AFB1 contamination poses a significant risk in agricultural products such as grains, nuts, and seeds. Regular monitoring using high-performance liquid chromatography (HPLC) has been employed to assess AFB1 levels in food samples. For example, a study on imported hazelnuts reported analytical methods for detecting AFB1 at low concentrations, emphasizing the need for stringent food safety regulations .

Mitigation Strategies

Research has focused on various strategies to reduce AFB1 contamination in food supplies. Biocontrol agents like Trametes versicolor have been engineered to degrade AFB1 while simultaneously producing ethanol from contaminated substrates . This dual approach not only addresses contamination but also provides an alternative energy source.

Environmental Applications

Bioremediation Techniques

The application of microorganisms for bioremediation of AFB1-contaminated environments has gained traction. Certain fungal strains have shown promise in degrading AFB1 effectively. For instance, studies indicate that specific strains can reduce AFB1 levels in contaminated agricultural products through enzymatic activity .

Computational Chemistry Applications

In Silico Studies

Computational methods have been employed to understand the chemical behavior of AFB1 and its interactions with biological systems. Various studies utilize molecular docking and dynamics simulations to predict how AFB1 interacts with cellular targets, aiding in the design of inhibitors or detoxifying agents . These computational approaches complement experimental research by providing insights into molecular mechanisms underlying AFB1 toxicity.

Public Health Implications

Nutritional Impact

AFB1 exposure has been linked to malnutrition and stunted growth in children, highlighting its broader implications for public health policies. The meta-analysis indicates that children exposed to higher levels of AFB1 are at increased risk for underweight and stunting . This necessitates public health interventions focusing on reducing dietary exposure to this mycotoxin.

Mecanismo De Acción

La aflatoxina B1 ejerce sus efectos tóxicos principalmente a través de la formación de aflatoxina B1-8,9-epóxido, que se une al ADN y las proteínas, causando mutaciones y daño celular . Esta forma epóxido se genera mediante enzimas del citocromo P450 en el hígado . La unión de la aflatoxina B1-8,9-epóxido al ADN lleva a la formación de aductos, lo que puede provocar mutaciones y, en última instancia, cáncer . Además, el estrés oxidativo y la generación de especies reactivas del oxígeno contribuyen a sus efectos tóxicos .

Comparación Con Compuestos Similares

La aflatoxina B1 forma parte de un grupo de compuestos relacionados estructuralmente conocidos como aflatoxinas. Otras aflatoxinas notables incluyen:

Aflatoxina B2: Menos tóxica que la aflatoxina B1, pero aún plantea riesgos significativos para la salud.

Aflatoxina G1 y G2: Producidas por Aspergillus parasiticus y también tóxicas, aunque menos potentes que la aflatoxina B1.

Aflatoxina M1 y M2: Metabolitos de la aflatoxina B1 y B2 que se encuentran en la leche y los productos lácteos.

Singularidad de la aflatoxina B1: La aflatoxina B1 es la aflatoxina más potente y prevalente, lo que la convierte en el principal foco de investigación y esfuerzos regulatorios . Su alta toxicidad y su amplia presencia en alimentos y piensos ponen de manifiesto la necesidad de estrategias eficaces de detección y mitigación .

Actividad Biológica

Aflatoxin B1 (AFB1) is a potent mycotoxin produced by certain molds, primarily Aspergillus flavus and Aspergillus parasiticus. It is recognized for its significant biological activity, particularly its carcinogenic properties. This article explores the biological activity of AFB1, including its mechanisms of action, effects on cellular processes, and implications for human and animal health.

AFB1 exerts its biological effects through several mechanisms, primarily involving metabolic activation and interaction with cellular macromolecules. Upon ingestion, AFB1 is metabolized by cytochrome P450 enzymes, notably CYP1A2 and CYP3A4, leading to the formation of highly reactive epoxides. These metabolites can bind to DNA, resulting in mutagenic changes that contribute to carcinogenesis .

Key Metabolic Pathways:

- Activation: AFB1 is converted into AFB1-exo-8,9-epoxide by CYP3A4 and both exo- and endo-8,9-epoxide by CYP1A2.

- Detoxification: Hydroxylation pathways produce less toxic metabolites such as Aflatoxin M1 (AFM1) and Aflatoxin Q1 (AFQ1) .

Biological Effects

The biological effects of AFB1 are dose-dependent and exhibit a non-linear relationship. At low concentrations, AFB1 can stimulate cellular activity, while at higher concentrations, it induces cell death. Research using Vero cells demonstrated that exposure to 1 μM AFB1 resulted in increased cellular viability and metabolic activity, whereas higher concentrations (5 μM and above) significantly decreased these parameters .

Table 1: Biological Activity of AFB1 at Different Concentrations

| Concentration (μM) | Cellular Activity (MTT Assay) | Fluorescent Intensity (GFP Assay) |

|---|---|---|

| 0 | Baseline | Baseline |

| 1 | Increased | Increased |

| 5 | Decreased | Decreased |

| 10 | Decreased | Decreased |

| 20 | Significant Decrease | Significant Decrease |

Case Studies

Several case studies have highlighted the impact of AFB1 exposure in various contexts:

- Animal Studies: In a study involving ducklings, the LD50 for AFB1 was determined to be approximately 20 μg per bird. Symptoms included liver damage and mortality within 24 hours .

- Human Health Implications: Epidemiological studies have linked dietary exposure to AFB1 with increased liver cancer rates in populations consuming contaminated foods. The International Agency for Research on Cancer (IARC) classified AFB1 as a Group 1 carcinogen .

Epigenetic Changes Induced by AFB1

AFB1 exposure has been shown to induce significant epigenetic modifications. Research indicates that it can cause hypermethylation of tumor suppressor genes and hypomethylation of transposable elements in human hepatocyte cells. This dysregulation contributes to the initiation of carcinogenesis .

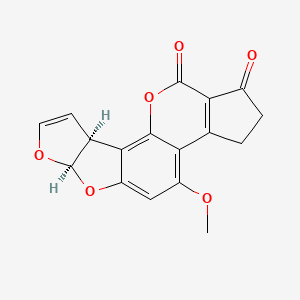

Propiedades

IUPAC Name |

(3S,7R)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h4-6,8,17H,2-3H2,1H3/t8-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIQSTLJSLGHID-WNWIJWBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C=COC5OC4=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O6 | |

| Record name | AFLATOXIN B-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020035, DTXSID00873175 | |

| Record name | Aflatoxin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Aflatoxin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aflatoxin b-1 appears as colorless to pale yellow crystals or white powder. Exhibits blue fluorescence. (NTP, 1992), Solid; Exhibits blue fluorescence; [Merck Index] Colorless to pale yellow or white solid; [CAMEO] Faintly yellow powder; [MSDSonline], Solid | |

| Record name | AFLATOXIN B-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aflatoxin B1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Aflatoxin B1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006552 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | AFLATOXIN B-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Mechanism of Action |

The potent hepatocarcinogenic fungal constituent aflatoxin B1, requires metabolic activation to yield its biological effects & is covalently bound to hepatic macromolecules in the rat., With the 4 principal aflatoxins tested, the order of inhibitory effect on RNA polymerase II was: B1 greater than G1 greater than B2, G2., The suspect human hepatocarcinogen aflatoxin B1 (AFB1) is a well-known potent initiator of hepatic tumors in rainbow trout (Oncorhynchus mykiss). Both hepatocellular carcinomas and mixed hepatocellular/cholangiocellular carcinomas are induced by AFB1 in trout, with the mixed form predominating. Previously two c-ras genes were isolated from trout liver cDNA, and in the present study DNA was analyzed from 14 AFB1-induced trout liver tumors for point mutations in exon 1 of both genes. Using the polymerase chain reaction and oligonucleotide hybridization methods, a high proportion (10/14) of the AFB1 initiated tumor DNAs showed evidence of activating point mutations in the trout c-Ki-ras gene. Of the 10 mutant ras genotypes, seven were codon 12 GGA - GTA transversions, two were codon 13 GGT - GTT transversions, and one was a codon 12 GGA - AGA transition. Nucleotide sequence analysis of cloned polymerase chain reation products from four of these tumor DNAS provided definitive evidence for two codon 12 GGA - GTA mutations, one codon 12 GGA - AGA mutation, and one codon 13 GGT - GTT mutation, in complete agreement with the oligonucleotide hybridization results. No mutations were detected in exon 1 of a second trout ras gene also expressed in liver, nor in DNA from control livers. This is the first report of experimentally induced ras gene point mutations in a lower vertebrates fish model. The results indicates that the hepatocarcinogen AFB1 induces c-Ki-ras gene mutations in trout similar to those in rat liver tumors., Aflatoxin B1 has been suggested as a causative agent for a G to T mutation at codon 249 in the p53 gene in human hepatocellular carcinomas from southern Africa and Qidong in China. To test this hypothesis, nine tumors induced by aflatoxin B1 in nonhuman primates were analyzed for mutations in the p53 gene. These included four hepatocellular carcinomas, two cholangiocarcinomas, a spindle cell carcinoma of the bile duct, a hemangioendothelial sarcoma of the liver, and an osteogenic sarcoma of the tibia. None of the tumors showed changes at the third position of codon 249 by cleavage analysis of the HaeIII enzyme site at codon 249. A point mutation was identified in one hepatocellular carcinoma at the second position of codon 175 (G to T transversion) by sequencing analysis of the four conserved domains (II to V) in the p53 gene. These data suggest that mutations in the p53 gene are not necessary in aflatoxin B1 induced hepatocarcinogenesis in nonhuman primates. The occurrence of mutation in codon 249 of the p53 gene in selective samples of human hepatocellular cancers may indicate involvement of environmental carcinogens other than aflatoxin B1 or that hepatitis B virus-related hepatitis is a prerequisite for aflatoxin B1 induction of G to T transversion in codon 249., For more Mechanism of Action (Complete) data for AFLATOXIN B1 (11 total), please visit the HSDB record page. | |

| Record name | AFLATOXIN B1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals ... exhibits blue fluorescence | |

CAS No. |

1162-65-8, 10279-73-9 | |

| Record name | AFLATOXIN B-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aflatoxin B1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1162-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aflatoxin B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AFLATOXIN B1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aflatoxin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Aflatoxin B1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6aα,9aα-tetrahydro-4-methoxycyclopenta[c]furo[2',3':4,5]furo[2,3-h]chromene-1,11-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AFLATOXIN B1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N2N2Y55MH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AFLATOXIN B1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aflatoxin B1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006552 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

514 to 516 °F (NTP, 1992), 268 °C | |

| Record name | AFLATOXIN B-1 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AFLATOXIN B1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.